molecular formula C20H18ClNO4S2 B2473604 Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-56-1

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No. B2473604
CAS RN: 946384-56-1
M. Wt: 435.94
InChI Key: BVNQBNRALMVPQK-UHFFFAOYSA-N
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Description

“Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic compound. It contains several functional groups, including a sulfamoyl group (-SO2NH2), a carboxylate ester group (-CO2CH3), and a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring (the thiophene ring). These groups would likely contribute to the overall polarity of the molecule and could potentially participate in a variety of intermolecular interactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfamoyl group might be susceptible to hydrolysis, the carboxylate ester group could participate in transesterification reactions, and the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, its density would depend on its molecular mass and shape, and its melting and boiling points would be influenced by the strength of its intermolecular interactions .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from methyl 3-hydroxythiophene-2-carboxylate through halogenation, are involved in reactions that yield thiophene-2,4-diols. These reactions illustrate the compound's role in synthesizing thiophene derivatives with potential applications in creating pharmaceuticals and herbicides (Corral & Lissavetzky, 1984).
  • A study on the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, including the sulfones and sulfoxides, indicates the potential of thiophene derivatives in designing nonsteroidal antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Environmental and Recovery Studies

  • The production process of Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, an intermediate in pharmaceutical and herbicide manufacturing, involves significant use of acetic acid as a solvent. Research on the recovery and recycling of acetic acid from this process addresses environmental concerns associated with solvent waste (Wang Tian-gui, 2006).

Medicinal Chemistry and Biological Activity

  • Novel anti-inflammatory agents, 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamides, have been synthesized starting from phenyl 5-methyl-2-oxindole-1-carboxylate. These compounds demonstrated marked anti-inflammatory activity and fewer gastrointestinal side effects in animal models, indicating the therapeutic potential of methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate derivatives (Cong Ri-gang, 2007).

Photodegradation Studies

  • The photochemical degradation of crude oil components, including methylated benzothiophenes, in aquatic environments was studied to understand the fate of these compounds after oil spills. This research provides insights into environmental remediation and the impact of thiophene derivatives on marine ecosystems (Andersson & Bobinger, 1996).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a particular chemical reaction), it’s difficult to predict the exact mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed. These might include using personal protective equipment, working in a well-ventilated area, and avoiding contact with skin and eyes .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it might have applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c1-12-4-7-14(8-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-15-9-6-13(2)17(21)10-15/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQBNRALMVPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

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